molecular formula C12H14O2 B2483853 cis-Ethyl 2-phenylcyclopropane-1-carboxylate CAS No. 946-38-3; 96-43-5

cis-Ethyl 2-phenylcyclopropane-1-carboxylate

Cat. No. B2483853
CAS RN: 946-38-3; 96-43-5
M. Wt: 190.242
InChI Key: SRGUIJLJERBBCM-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Ethyl 2-phenylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality cis-Ethyl 2-phenylcyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Ethyl 2-phenylcyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

946-38-3; 96-43-5

Molecular Formula

C12H14O2

Molecular Weight

190.242

IUPAC Name

ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1

InChI Key

SRGUIJLJERBBCM-GHMZBOCLSA-N

SMILES

CCOC(=O)C1CC1C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
Quantity
0 (± 1) mol
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reactant
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5 mL
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reactant
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0.25 g
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reactant
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[Compound]
Name
Rh-PFIEP[SO3H]
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
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12.5 mL
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reactant
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12.5 mL
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solvent
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[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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solvent
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[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
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0 (± 1) mol
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catalyst
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Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
Quantity
3 mL
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solvent
Reaction Step One
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solvent
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2.15 g
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5 mL
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solvent
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2.62 mmol
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0 (± 1) mol
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[Compound]
Name
ethyl esters
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0 (± 1) mol
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[Compound]
Name
1-menthyl esters
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0 (± 1) mol
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[Compound]
Name
acid chloride
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